molecular formula C23H27FN6 B2607551 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]azetidin-3-amine CAS No. 2415625-09-9

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]azetidin-3-amine

Cat. No.: B2607551
CAS No.: 2415625-09-9
M. Wt: 406.509
InChI Key: BUEZRZYWJCLHNV-UHFFFAOYSA-N
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Description

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]azetidin-3-amine is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and have attracted significant attention in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]azetidin-3-amine typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine, aryl hydrazines, ketones, esters, and 1,4-dicarbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]azetidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]azetidin-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as antihypertensive, antiplatelet, and cardiotonic activities.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]azetidin-3-amine involves its interaction with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]azetidin-3-amine include other pyridazinone derivatives, such as:

    Zardaverine: An anti-platelet agent.

    Emorfazone: An anti-inflammatory agent.

    Pyridaben: A herbicide agent.

    Norflurazon: Another herbicide agent.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct pharmacological properties and potential therapeutic applications .

Properties

IUPAC Name

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN6/c1-28(15-22-19-5-3-4-6-21(19)27-29(22)2)18-13-30(14-18)23-12-11-20(25-26-23)16-7-9-17(24)10-8-16/h7-12,18H,3-6,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEZRZYWJCLHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCCC2=N1)CN(C)C3CN(C3)C4=NN=C(C=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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